molecular formula C22H31N5O3S B2755947 (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1251622-81-7

(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2755947
CAS No.: 1251622-81-7
M. Wt: 445.58
InChI Key: ZCHKLUHNJIRJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 3,5-dimethyl-1-phenylpyrazole moiety linked via a piperazine ring to a 1-(methylsulfonyl)piperidin-4-yl methanone group.

Properties

IUPAC Name

[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O3S/c1-17-21(18(2)27(23-17)20-7-5-4-6-8-20)24-13-15-25(16-14-24)22(28)19-9-11-26(12-10-19)31(3,29)30/h4-8,19H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHKLUHNJIRJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a piperazine ring linked to a pyrazole and piperidine moiety, which are known for their diverse biological activities. The presence of the methylsulfonyl group may enhance solubility and bioavailability, while the pyrazole structure is often associated with various pharmacological effects.

1. Antioxidant Properties

Research indicates that compounds similar to the target molecule exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The pyrazole derivatives have been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The structural characteristics of the pyrazole and piperazine rings are believed to contribute to these effects by modulating signaling pathways involved in inflammation .

3. Anticancer Activity

Preliminary studies suggest that derivatives of the compound may inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways that promote tumor growth. For instance, some pyrazole derivatives have shown efficacy against various cancer cell lines, indicating potential for development as anticancer agents .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as kinases or transcription factors involved in cell signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have investigated structurally related compounds:

Study Compound Biological Activity Findings
Pyrazole Derivative AAntioxidantScavenged free radicals effectively
Piperazine Derivative BAnti-inflammatoryInhibited COX-2 expression
Pyrazolo[1,5-a]pyrimidine CAnticancerInduced apoptosis in breast cancer cells

These studies provide a foundational understanding of how modifications in structure can influence biological activity.

Scientific Research Applications

Structural Overview

This compound features:

  • A pyrazole ring which is known for its biological activity.
  • A piperazine moiety that enhances solubility and biological interactions.
  • A methylsulfonyl group that may influence pharmacokinetics and bioactivity.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that derivatives of pyrazole and piperazine can exhibit:

  • Antioxidant properties : Similar compounds have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory effects : The structure may interact with inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Anticancer Research

Research indicates that compounds with similar structures have demonstrated anticancer activities. The dual pharmacophore nature of this compound could be leveraged to design targeted therapies against various cancer types.

Neuropharmacology

The piperazine ring is often associated with central nervous system activity. This compound may be explored for its effects on neurotransmitter systems, potentially leading to new treatments for psychiatric disorders or neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : This is achieved through condensation reactions involving appropriate precursors.
  • Piperazine Attachment : Subsequent reactions allow for the introduction of the piperazine moiety.
  • Methylsulfonyl Group Incorporation : Final steps involve the formation of the methanone structure through acylation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

While specific case studies on this exact compound are scarce, related compounds have been documented in various research articles:

Study TitleFindingsApplication
"Antioxidant Activities of Pyrazole Derivatives"Demonstrated significant free radical scavenging activityPotential use in dietary supplements or pharmaceuticals
"Synthesis and Biological Evaluation of Piperazine Derivatives"Showed promising anticancer activity against breast cancer cellsDevelopment of targeted cancer therapies
"Antimicrobial Properties of Pyrazole Compounds"Exhibited activity against Staphylococcus aureus and E. coliNew antibiotic development

Chemical Reactions Analysis

Pyrazole Ring Formation

The 3,5-dimethyl-1-phenylpyrazole moiety is synthesized via cyclocondensation reactions. A common approach involves reacting hydrazines with β-diketones or α,β-unsaturated carbonyl derivatives under acidic or basic conditions . For example:

  • Step 1 : Condensation of phenylhydrazine with acetylacetone yields the pyrazole core.

  • Step 2 : Methylation at the 1-position using methyl iodide or dimethyl sulfate .

Key Conditions :

ReagentsTemperatureCatalystYield
Phenylhydrazine, acetylacetone80–100°CH₂SO₄ or KOH70–85%

Piperazine Coupling

The piperazine ring is introduced via nucleophilic substitution or reductive amination. Boc-protected piperazine intermediates are often employed for regioselective coupling :

  • Example : Reaction of 4-(chloromethyl)pyrazole with Boc-piperazine in acetonitrile at 80°C yields the Boc-protected intermediate .

  • Deprotection : TFA or HCl removes the Boc group, forming the free piperazine .

Key Reaction :

Boc-piperazine+4-(chloromethyl)pyrazoleK2CO3,CH3CNIntermediateTFAFree piperazine[5]\text{Boc-piperazine} + \text{4-(chloromethyl)pyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Intermediate} \xrightarrow{\text{TFA}} \text{Free piperazine}[5]

Piperidine Sulfonylation

The methylsulfonyl group on the piperidine ring is introduced via sulfonylation:

  • Step : Treatment of 4-amino-piperidine with methanesulfonyl chloride (MsCl) in DCM using DIPEA as a base .

Conditions :

ReagentSolventBaseYield
MsClDCMDIPEA85–92%

Methanone Bridge Formation

The central methanone bridge is constructed via Friedel-Crafts acylation or nucleophilic acyl substitution:

  • Friedel-Crafts : Reaction of piperazine with 4-(chlorocarbonyl)piperidine in the presence of AlCl₃ .

  • Alternative : Coupling via carbodiimide-mediated amidation (EDC/HOBt) .

Comparative Data :

MethodCatalystYieldPurity
Friedel-CraftsAlCl₃65%90%
EDC/HOBtDMAP78%95%

Reductive Amination

Used to introduce substituents on the piperazine nitrogen:

  • Example : Reaction with aldehydes (e.g., pyridine-4-carbaldehyde) using NaBH₃CN or STAB .

Optimized Protocol :

\text{Piperazine} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-alkylated product (85–90% yield)}[5]

Oxidation and Reduction

  • Oxidation : Pyrazole methyl groups are oxidized to carboxylic acids using KMnO₄/H₂SO₄ .

  • Reduction : Nitro groups on phenyl rings are reduced to amines using H₂/Pd-C .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

  • Hydrolysis : The methanone bridge undergoes hydrolysis in 6M HCl at 100°C, yielding piperazine and piperidine fragments.

  • Thermal Stability : Decomposes above 250°C, forming sulfonic acid derivatives .

Role of Catalysts

  • Copper triflate : Enhances cyclocondensation efficiency in pyrazole synthesis (yield ↑ 15%) .

  • Palladium catalysts : Enable Suzuki-Miyaura cross-coupling for aryl-functionalized derivatives .

Mechanistic Pathway for Pyrazole Formation :

  • Nucleophilic attack of hydrazine on diketone.

  • Cyclization and dehydration to form the pyrazole ring .

Comparative Analysis of Synthetic Routes

RouteStepsTotal YieldKey Advantage
A (Boc-mediated)542%High regioselectivity
B (Direct coupling)355%Shorter timeline

Comparison with Similar Compounds

Structural Variations and Functional Groups

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Key Substituents/Modifications Molecular Features
Target Compound Pyrazole-Piperazine-Piperidine 3,5-Dimethylphenylpyrazole; Methylsulfonyl-piperidine High polarity due to sulfonyl group
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole-Pyrimidine Pyrazolo-pyrimidine amino group Extended aromaticity; potential DNA interaction
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) Pyrazole-Piperazine-Butanone Trifluoromethylphenyl; Butanone linker Lipophilic CF3 group; flexible alkyl chain
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Thiophene-Piperazine Thiophene ring; Trifluoromethylphenyl Electron-rich thiophene; enhanced π-stacking
Key Observations:

Pyrazole vs. Thiophene/Other Heterocycles: The target compound’s pyrazole ring provides hydrogen-bonding capacity via its nitrogen atoms, unlike the thiophene in Compound 21, which relies on π-π interactions .

Piperazine Linker Modifications :

  • The methylsulfonyl group on the piperidine in the target compound increases polar surface area (PSA), likely improving aqueous solubility over the trifluoromethyl group in Compound 5 .

Pharmacological Implications: Compounds with pyrazolo-pyrimidine scaffolds (e.g., ) often exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanisms. The sulfonyl group in the target compound could reduce cytochrome P450-mediated metabolism, enhancing metabolic stability compared to non-sulfonylated analogs .

Pharmacological Screening and Hypotheses

While direct data for the target compound are absent, insights can be drawn from analogs:

  • Kinase Inhibition : Pyrazole-piperazine hybrids (e.g., ) show activity against kinases like JAK2 or Aurora B. The target’s sulfonyl group may enhance selectivity by occupying hydrophobic pockets.
  • CNS Targets : Piperazine derivatives often modulate serotonin (5-HT) or dopamine receptors. The methylsulfonyl group’s polarity may reduce blood-brain barrier penetration compared to CF3-containing analogs (e.g., Compound 5) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer : Synthesis can be optimized using reflux conditions with polar aprotic solvents (e.g., DMF) and bases like potassium carbonate to facilitate nucleophilic substitution reactions. Intermediate purification via column chromatography or recrystallization improves purity. Monitoring reaction progress with TLC or HPLC ensures reproducibility. Adjusting stoichiometry of the piperazine and pyrazole precursors may enhance yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of FT-IR (to confirm carbonyl and sulfonyl groups), 1H^1 \text{H}/13C^{13}\text{C} NMR (to verify substituent positions on the pyrazole and piperazine rings), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography can resolve stereochemical ambiguities, while elemental analysis validates purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify bioactive motifs?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to the pyrazole’s methyl/phenyl groups and the piperazine’s sulfonyl substituent.
  • Step 2 : Test derivatives in bioassays (e.g., antimicrobial, anticancer) using standardized protocols (e.g., microdilution for MIC determination).
  • Step 3 : Apply computational tools (e.g., molecular docking) to correlate substituent effects with target binding affinity.
  • Example : demonstrates that chlorophenyl-diazenyl substitutions enhance antibacterial activity, suggesting electron-withdrawing groups improve efficacy .

Q. What experimental strategies are effective in resolving contradictions in reported bioactivity data?

  • Methodological Answer :

  • Replicate Conditions : Standardize assay parameters (e.g., inoculum size, incubation time) to minimize variability.
  • Purity Verification : Use HPLC to confirm compound integrity, as impurities may skew results.
  • Cross-Study Comparison : Meta-analysis of datasets (e.g., Gram-negative vs. Gram-positive activity in vs. 10) identifies trends obscured by methodological differences .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADMET Profiling : Use in vitro models (e.g., Caco-2 cells for absorption, hepatocytes for metabolism) to predict bioavailability and hepatic clearance.
  • Animal Models : Administer the compound in rodent studies (e.g., BALB/c mice) at escalating doses to determine LD50_{50} and therapeutic index.
  • Toxicogenomics : RNA sequencing of treated tissues identifies off-target effects .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • OECD Guidelines : Conduct biodegradation (OECD 301) and hydrolysis (OECD 111) tests to evaluate persistence.
  • Ecotoxicology : Use Daphnia magna (acute toxicity) and algal growth inhibition assays (OECD 201/202) to quantify aquatic toxicity.
  • Soil Mobility : Column leaching studies determine adsorption coefficients (Koc_{oc}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.